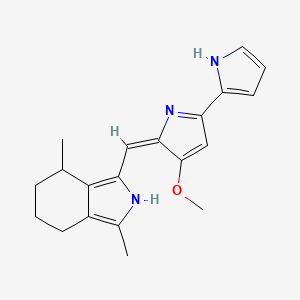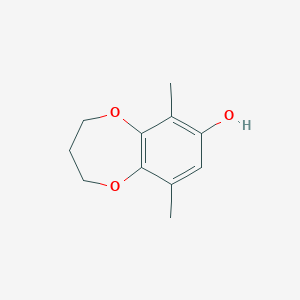![molecular formula C15H14O B14403085 6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one CAS No. 88522-11-6](/img/structure/B14403085.png)
6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one is a compound that belongs to the bicyclo[3.3.1]nonane family. This structural motif is significant in many natural compounds and has garnered interest in medicinal chemistry due to its unique properties . The compound features a bicyclic structure with a phenyl group attached, making it a versatile scaffold for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one typically involves an aldol condensation reaction. The process begins with cyclohex-2-en-1-ones containing an additional carbonyl group in the side chain as a key precursor . The reaction involves two main steps:
Formation of Vinyl Ketone: Mannich salt is converted to vinyl ketone by the action of alkali.
Michael Reaction and Intramolecular Aldol Condensation: The vinyl ketone undergoes a Michael reaction with ethyl acetoacetate, followed by intramolecular aldol condensation, hydrolysis of the ester group, and subsequent decarboxylation to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bicyclic scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include diketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction and conditions used .
Applications De Recherche Scientifique
6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nona-3,7-diene-2,6-dione: Another member of the bicyclo[3.3.1]nonane family with similar structural features.
4,6-Diarylbicyclo[3.3.1]nona-3,6-dien-2-ones: These compounds have additional aryl groups, providing different chemical properties and reactivity.
Uniqueness
6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
88522-11-6 |
|---|---|
Formule moléculaire |
C15H14O |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
6-phenylbicyclo[3.3.1]nona-3,6-dien-2-one |
InChI |
InChI=1S/C15H14O/c16-15-9-7-12-10-13(15)6-8-14(12)11-4-2-1-3-5-11/h1-5,7-9,12-13H,6,10H2 |
Clé InChI |
CNVYVKMTUCXTOZ-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C2CC1C(=O)C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



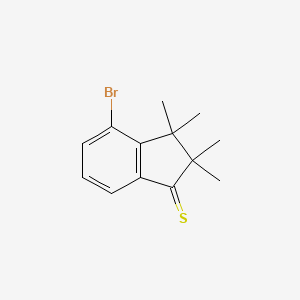
![[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde](/img/structure/B14403008.png)
![(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone](/img/structure/B14403030.png)
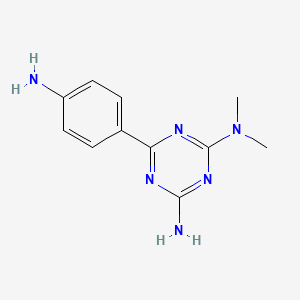
![1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14403040.png)
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
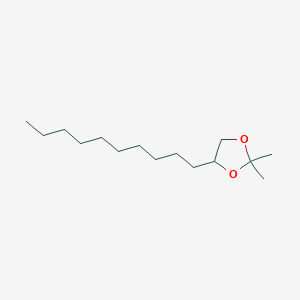
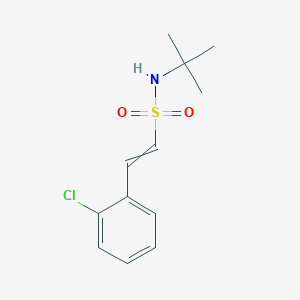
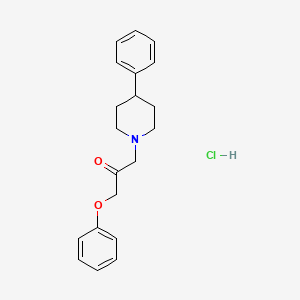

![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
